N-Boc-O-allyl-N-benzylhydroxylamine

CAS No.:

Cat. No.: VC13696284

Molecular Formula: C15H21NO3

Molecular Weight: 263.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21NO3 |

|---|---|

| Molecular Weight | 263.33 g/mol |

| IUPAC Name | tert-butyl N-benzyl-N-prop-2-enoxycarbamate |

| Standard InChI | InChI=1S/C15H21NO3/c1-5-11-18-16(14(17)19-15(2,3)4)12-13-9-7-6-8-10-13/h5-10H,1,11-12H2,2-4H3 |

| Standard InChI Key | FKYWPFPEJNWBGB-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N(CC1=CC=CC=C1)OCC=C |

| Canonical SMILES | CC(C)(C)OC(=O)N(CC1=CC=CC=C1)OCC=C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

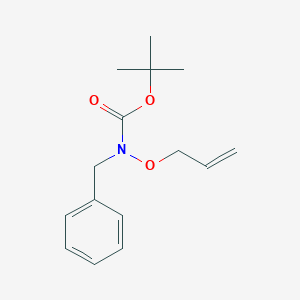

N-Boc-O-allyl-N-benzylhydroxylamine features a central hydroxylamine backbone (NH-O-) modified with three distinct functional groups (Figure 1):

-

N-Boc group: A tert-butyloxycarbonyl moiety that protects the nitrogen atom from undesired reactions while enabling selective deprotection under acidic conditions.

-

O-Allyl group: An allyl ether substituent that introduces unsaturation, facilitating participation in reactions such as Claisen rearrangements or transition-metal-catalyzed couplings.

-

N-Benzyl group: A benzyl substituent that enhances solubility in organic solvents and stabilizes the compound against oxidation.

The molecular weight of the compound is 263.33 g/mol, with a calculated logP (octanol-water partition coefficient) of 2.8, indicating moderate lipophilicity .

Physical and Spectral Data

Key physicochemical properties include:

The Boc group’s electron-withdrawing nature lowers the pKa of the hydroxylamine proton compared to unsubstituted analogs (e.g., O-benzylhydroxylamine, pKa 4.7) . This acidity enables deprotonation under mild basic conditions, enhancing nucleophilic reactivity.

Synthetic Methodologies

Stepwise Protection and Functionalization

A convergent synthesis route leverages palladium-catalyzed cross-coupling and sequential alkylation (Scheme 1):

-

Boc Protection: Treatment of hydroxylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base yields N-Boc-hydroxylamine .

-

O-Allylation: Reaction with allyl bromide under SN2 conditions installs the allyl ether moiety .

-

N-Benzylation: Benzyl bromide alkylates the nitrogen, completing the substitution pattern .

Alternative Routes

A one-pot methodology using N-Boc-O-allylhydroxylamine and benzyl chloride in the presence of potassium carbonate has been reported, though yields are lower (42%) due to competing O- and N-alkylation .

Reactivity and Applications

Nucleophilic Amination

The deprotected hydroxylamine (after Boc removal with TFA) serves as a nucleophile in C–N bond-forming reactions. For example:

-

Pd-Catalyzed Couplings: Reacts with aryl halides to form N-arylhydroxylamines, precursors to bioactive molecules .

-

Cycloadditions: Participates in [4+2] nitroso-Diels-Alder reactions to generate bicyclic oxazines .

Pharmaceutical Intermediates

The compound’s scaffold has been explored in antibiotic development. Structural analogs exhibit activity against Gram-positive pathogens by targeting bacterial membrane integrity . Modifications to the allyl or benzyl groups modulate potency and selectivity.

Protective Group Strategy

The Boc group’s orthogonal stability allows sequential functionalization:

-

Deprotect Boc under acidic conditions (e.g., HCl/dioxane).

-

Introduce new substituents via alkylation or acylation.

-

Remove benzyl or allyl groups via hydrogenolysis or ozonolysis, respectively .

Comparative Analysis with Structural Analogs

A comparison with related hydroxylamines highlights its unique reactivity (Table 1):

| Compound | Key Features | Applications |

|---|---|---|

| N-Boc-O-benzylhydroxylamine | Enhanced stability | Peptide synthesis |

| N-Tosyl-O-allylhydroxylamine | Electrophilic reactivity | Sulfonamide formation |

| O-Benzylhydroxylamine | No Boc protection | Hydroxamic acid synthesis |

The allyl group in N-Boc-O-allyl-N-benzylhydroxylamine enables transformations inaccessible to benzyl-protected analogs, such as ring-closing metathesis.

Future Directions

Ongoing research focuses on:

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral hydroxylamine derivatives.

-

Bioconjugation: Exploiting the allyl group for site-specific protein modification.

-

Antibiotic Optimization: Structure-activity relationship (SAR) studies to improve pharmacokinetic profiles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume